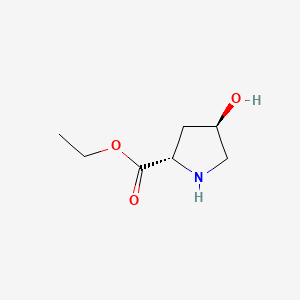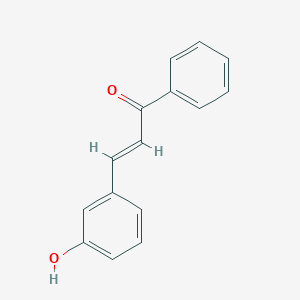
3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one, also known as 3-hydroxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Antibacterial Activity
Research by Deghady et al. (2021) using density functional theory and molecular docking studies reveals significant antibacterial activity for 3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one. The study indicates that the compound's carbonyl group plays a crucial role in forming bonds with penicillin-binding proteins of Staphylococcus aureus bacteria, leading to strong antibacterial effects (Deghady et al., 2021).
Antimicrobial Efficacy
Balaji et al. (2016) synthesized various substituted this compound compounds, showing that some exhibit excellent antimicrobial activities against bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobial agents (Balaji et al., 2016).
Corrosion Inhibition
Fouda et al. (2014) studied the effect of this compound derivatives on aluminum corrosion in hydrochloric acid solutions. They found that these derivatives act as effective mixed-type inhibitors, demonstrating potential applications in corrosion protection (Fouda et al., 2014).
Refractive Properties
A study by Chavan and Gop (2016) on the refractive indices of this compound in various solvent mixtures provides insights into its optical properties and potential applications in materials science (Chavan & Gop, 2016).
Structural Analysis
Research by Quoc et al. (2019) involved the synthesis and structural analysis of 3-(3-Phenylprop-1-ene-3-one-1-yl)thiophene derivatives, highlighting the detailed molecular structure and potential applications in various fields like drug design and material science (Quoc et al., 2019).
Propriétés
Numéro CAS |
81226-95-1 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H/b10-9+ |
Clé InChI |
FGLRWHNZUBAWJK-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


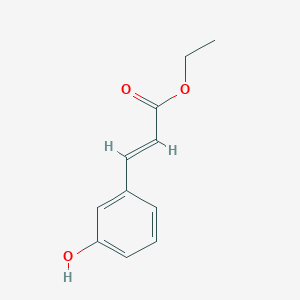
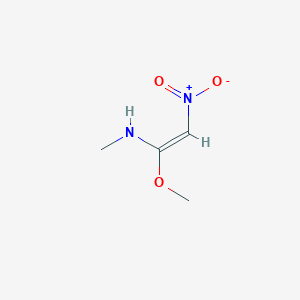

![1-[4-(Dimethylamino)phenyl]-6-phenylhexatriene](/img/structure/B1637963.png)

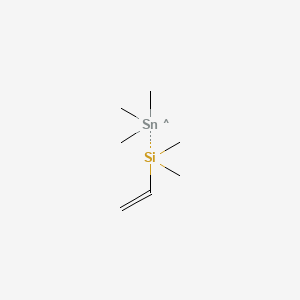



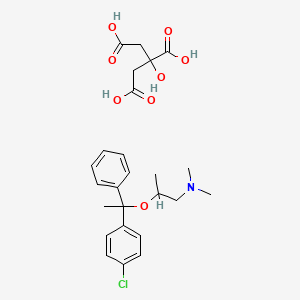

![methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1637987.png)

